BenchChemオンラインストアへようこそ!

(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid

Ionization constant acid dissociation salt formation

(2S)-2-(3-Bromophenyl)-2-hydroxyacetic acid, also known as (S)-3-bromomandelic acid, is an enantiopure α-hydroxy acid belonging to the halogenated mandelic acid family. It bears a bromine atom at the meta position of the phenyl ring and possesses a defined (S)-stereochemistry at the α-carbon.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 52950-20-6
Cat. No. B6162728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-bromophenyl)-2-hydroxyacetic acid
CAS52950-20-6
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=O)O)O
InChIInChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
InChIKeyCBEMVOYIUQADIA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(3-Bromophenyl)-2-hydroxyacetic Acid (CAS 52950-20-6): Physicochemical Baseline for Informed Procurement


(2S)-2-(3-Bromophenyl)-2-hydroxyacetic acid, also known as (S)-3-bromomandelic acid, is an enantiopure α-hydroxy acid belonging to the halogenated mandelic acid family. It bears a bromine atom at the meta position of the phenyl ring and possesses a defined (S)-stereochemistry at the α-carbon. This compound serves as a versatile chiral building block and resolving agent in asymmetric synthesis . Its experimentally determined melting point is 119–121 °C and its ionization constant (pKa) is 3.13 at 25 °C , while its computed distribution coefficient (LogP) is 1.567 and its aqueous solubility is approximately 5.8 g/L [1]. These physicochemical parameters differ measurably from those of its closest structural analogs, including the 3-chloro, 4-bromo, and unsubstituted mandelic acid counterparts, establishing a quantitative basis for compound-specific selection.

Why (2S)-2-(3-Bromophenyl)-2-hydroxyacetic Acid Cannot Be Swapped With a 3-Chloro, 4-Bromo, or Unsubstituted Mandelic Acid Proxy


Within the mandelic acid derivative class, even a single-atom change at the halogen position or identity produces non-trivial differences in acidity, lipophilicity, melting behavior, crystal packing, and chiral recognition performance [1]. For instance, moving the bromine from the meta to the para position shifts the melting point by over 50 °C and alters the space group, while replacing bromine with chlorine at the same 3-position changes the pKa by approximately 0.1 log units, sufficient to affect protonation-state-dependent binding, salt formation stoichiometry, and chromatographic retention [2]. These physicochemical divergences mean that a separation protocol, formulation, or synthetic route validated for one member of the series cannot be ported directly to another without re-optimization, directly motivating the procurement of the exact stereoisomer and substitution pattern.

Head-to-Head Quantitative Evidence for (2S)-2-(3-Bromophenyl)-2-hydroxyacetic Acid Differentiation


pKa Shift: 3-Bromomandelic Acid Is More Acidic Than 3-Chloromandelic Acid by ~0.1 log Units

The potentiometrically determined first ionization constant (pK₁) of 3-bromomandelic acid is 3.13 at 25 °C, compared to 3.237 for 3-chloromandelic acid under identical conditions . The enhanced acidity of the bromo derivative arises from the stronger electron-withdrawing inductive effect of bromine versus chlorine at the meta position, stabilizing the conjugate base more effectively. This ~0.1 pKa difference translates to a ~1.26-fold difference in acid dissociation constant (Ka), which is analytically significant for pH-controlled extractions, diastereomeric salt resolutions, and buffered formulation environments.

Ionization constant acid dissociation salt formation

Melting Point Gap: 3-Bromomandelic Acid Melts ~60 °C Higher Than Its Para-Substituted 4-Bromo Isomer

The melting point of (S)-3-bromomandelic acid (as the free acid, 119–121 °C) is approximately 60 °C higher than that reported for the para-bromo analog (4-bromomandelic acid, mp 117–119 °C for racemic, but ~59–62 °C for the enantiopure (S)-form ). The racemic 3-bromomandelic acid melts at 175–177 °C, indicating a strongly stabilized racemic compound crystal lattice [1]. This large mp differential between regioisomers reflects fundamentally different intermolecular hydrogen-bonding networks and crystal packing motifs, which directly impact solid-state stability, drying protocols, and formulation processing windows.

Melting point thermal behavior crystal lattice energy

Chiral Resolution Selectivity: Meta-Bromo Mandelic Acid Displays Intermediate Co-Crystal Resolution Performance Relative to Chloro Analogs

In a systematic study of halogenated mandelic acid resolution via enantiospecific co-crystallization with levetiracetam (LEV) as resolving agent, the resolution efficiency (E%) and enantiomeric excess (e.e.%) varied dramatically with halogen position and identity [1]. For the chlorinated series, 3-chloromandelic acid (3-ClMA) achieved the highest resolution efficiency (E = 94%, e.e. = 63%), while 4-chloromandelic acid performed significantly worse (E = 18%, e.e. = 23%), and 4-bromomandelic acid gave intermediate results (E = 28%, e.e. = 21%). Although 3-bromomandelic acid was not included in this specific LEV study, the trend clearly establishes that the meta halogen position confers the most favorable chiral recognition geometry for LEV co-crystal formation [1]. Extrapolating from the chloro series, 3-bromomandelic acid is expected to exhibit resolution performance closer to the high-performing 3-ClMA than to the low-performing 4-BrMA, offering a rational basis for selecting the meta-bromo isomer when levetiracetam-type resolving agents are employed.

Chiral resolution co-crystallization enantiomeric excess

Crystal Structure Differentiation: (S)-3-Bromomandelic Acid Crystallizes in P2₁ Space Group with Unique Unit Cell Parameters

Single-crystal X-ray diffraction data at 100 K reveal that (S)-3-bromomandelic acid crystallizes in the monoclinic space group P2₁ (No. 4) with unit cell parameters a = 9.7454 Å, b = 5.5417 Å, c = 31.396 Å, β = 95.094°, and cell volume 1688.9 ų [1]. This crystal structure is distinct from that of (S)-mandelic acid (orthorhombic P2₁2₁2₁) and from the racemic 3-bromomandelic acid, reflecting how the bromine atom at the meta position directs a specific hydrogen-bonding dimer motif. The relatively long c-axis (31.4 Å) compared to other halogenated mandelic acid derivatives indicates a distinctive layered packing arrangement, relevant for predicting mechanical properties, morphology, and inclusion compound formation.

X-ray crystallography crystal packing solid-state characterization

Lipophilicity (LogP) Differential: 3-Bromomandelic Acid Is ~1.1 Log Units More Lipophilic Than Unsubstituted Mandelic Acid

The computed partition coefficient (XLogP3) of 3-bromomandelic acid is 1.5, whereas unsubstituted mandelic acid has an XLogP3 of approximately 0.4 (experimental LogP ≈ 0.62) [1][2]. This ~1.1 log-unit increase corresponds to roughly a 12.6-fold higher octanol/water partition coefficient for the brominated derivative. Among the monohalogenated mandelic acids, lipophilicity follows the trend Br (1.57) > Cl > F > H, consistent with the Hansch hydrophobic substituent constants (π_Br = 0.86 vs. π_Cl = 0.71 vs. π_H = 0). This increased lipophilicity enhances membrane permeability and alters reversed-phase chromatographic retention, which can be strategically exploited or must be accounted for in biological assay design.

Lipophilicity LogP partition coefficient

Solid-Liquid Phase Behavior: 3-Bromomandelic Acid Forms a Stable Racemic Compound, Enabling Crystallization-Based Enantiopurification

Systematic DSC and XRPD analysis of monosubstituted mandelic acid derivatives established that 3-bromomandelic acid behaves as a racemic compound (binary compound-forming system), similar to most other halogenated mandelic acids [1]. In contrast, 2-chloromandelic acid was confirmed as a metastable conglomerate, allowing direct preferential crystallization of pure enantiomers from racemic solution. The racemic compound nature of 3-bromomandelic acid, combined with its high racemate melting point (175–177 °C), indicates a thermodynamically stable heterochiral crystal lattice. This property dictates that enantiopurification requires diastereomeric resolution or chromatography rather than direct preferential crystallization, but the large eutectic depressions in the binary phase diagram facilitate efficient recovery of the desired enantiomer from enriched solutions. This phase-behavior classification is essential for selecting the appropriate industrial-scale enantioseparation technology.

Phase diagram racemic compound conglomerate enantiopurification

Procurement-Driven Application Scenarios for (2S)-2-(3-Bromophenyl)-2-hydroxyacetic Acid


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates via the Meta-Bromo Mandelic Acid Scaffold

The (S)-stereochemistry and meta-bromo substitution pattern of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid make it a preferred chiral pool starting material for constructing nonsteroidal anti-inflammatory drug (NSAID) analogs and other S-configuration target molecules [1]. The increased acidity (pKa 3.13) relative to the 3-chloro analog (pKa 3.24) can be exploited in pH-controlled esterification or amidation reactions, while the bromine atom serves as a versatile handle for downstream Suzuki, Heck, or Ullmann cross-coupling transformations that are not accessible with the chloro or unsubstituted counterparts [2]. The compound's well-characterized crystal structure (space group P2₁) and defined melting point (119–121 °C) facilitate quality control and solid-form consistency in GMP intermediate production.

Chiral Resolving Agent for Racemic Amine Resolution via Diastereomeric Salt Formation

The (S)-configuration combined with the electron-withdrawing bromine substituent makes this acid a highly effective chiral resolving agent for racemic basic compounds, particularly chiral amines and amino alcohols [1]. The 0.1-unit lower pKa compared to 3-chloromandelic acid favors stoichiometric proton transfer and stable diastereomeric salt formation with amine targets. The high racemic compound melting point (175–177 °C) provides a strong thermodynamic driving force for selective crystallization of the less-soluble diastereomeric salt, an advantage not available with the lower-melting 4-bromo isomer (racemic mp 117–119 °C) [2]. Researchers developing resolving agents for novel chiral amine APIs should preferentially evaluate the meta-bromo derivative for resolution efficiency.

Chiral Stationary Phase (CSP) Development and Enantioseparation Method Validation

The combination of a defined (S)-stereochemistry, a chromophoric bromophenyl group (λ_max ~260 nm for detection), and moderate lipophilicity (LogP 1.57) positions (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid as an ideal test analyte for developing and validating chiral HPLC and SFC methods [1]. Its intermediate retention between the less-retained mandelic acid (LogP 0.62) and more-retained polyhalogenated derivatives allows it to serve as a benchmark probe for evaluating new chiral stationary phases. The 12.6-fold lipophilicity increase over unsubstituted mandelic acid provides sufficient retention for baseline separation on most polysaccharide-based CSPs, while still allowing rapid method development cycles [2].

Proteomics Research and Enzyme Inhibition Probe Design

3-Bromomandelic acid is marketed as a proteomics research tool and has been employed as a building block in the synthesis of enzyme inhibitors, including those targeting carbonic anhydrase isoforms (IC₅₀ values in the nanomolar range reported for related mandelic acid-derived scaffolds) and androgen receptor pathways [1][2]. The bromine substituent provides an anomalous scattering signal for X-ray crystallography, facilitating binding-mode determination in protein-ligand co-crystal structures. Its copper(II) complexes have demonstrated nuclease activity with IC₅₀ of 3.7 μM in HeLa cells, suggesting utility in metallodrug discovery programs [3]. The compound's availability in ≥95% purity from multiple vendors (including Santa Cruz Biotechnology and AK Scientific) supports its use as a standardized probe for SAR studies within the halogenated mandelic acid series.

Quote Request

Request a Quote for (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.